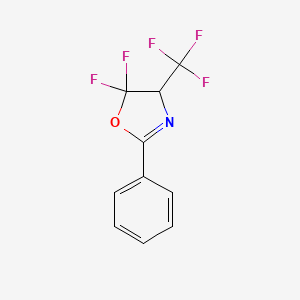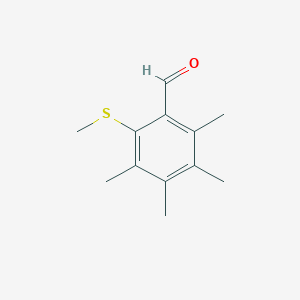
2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of four methyl groups and a methylsulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde typically involves the introduction of the aldehyde group into a pre-functionalized benzene ring. One common method is the formylation of 2,3,4,5-tetramethyl-6-(methylsulfanyl)benzene using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone under reflux conditions.
Major Products Formed
Oxidation: 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzoic acid.
Reduction: 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetramethylbenzaldehyde: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
2,3,4,5-Tetramethyl-6-(methylthio)benzaldehyde: Similar structure but with a thioether group instead of a sulfanyl group.
2,3,4,5-Tetramethyl-6-(methylsulfonyl)benzaldehyde: Contains a sulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde is unique due to the presence of both multiple methyl groups and a methylsulfanyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
88339-47-3 |
|---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
2,3,4,5-tetramethyl-6-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C12H16OS/c1-7-8(2)10(4)12(14-5)11(6-13)9(7)3/h6H,1-5H3 |
InChI-Schlüssel |
JULJMZZUGBHQCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C=O)SC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


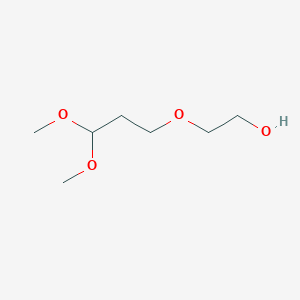
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
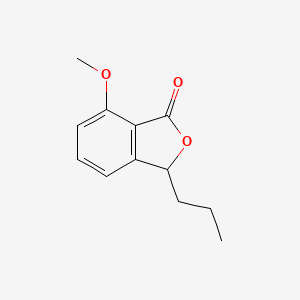
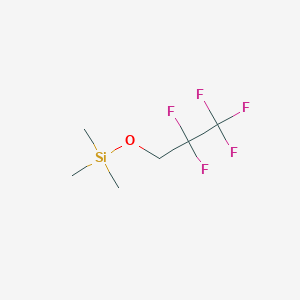
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
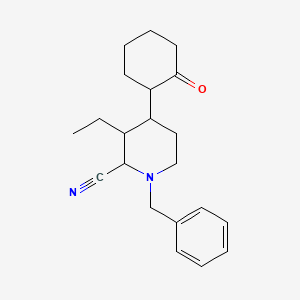
![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)

